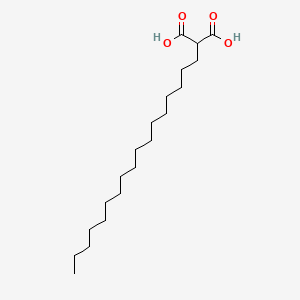

Heptadecylpropanedioic acid

Beschreibung

Heptadecylpropanedioic acid (C₁₇H₃₄(COOH)₂) is a dicarboxylic acid derivative with a 17-carbon alkyl chain (heptadecyl group) attached to a propanedioic acid (malonic acid) backbone. Regulatory authorities, including the European Chemicals Agency (ECHA), have classified similar long-chain carboxylic acids as substances of very high concern (SVHC) due to environmental persistence and bioaccumulation risks .

Eigenschaften

CAS-Nummer |

84297-23-4 |

|---|---|

Molekularformel |

C20H38O4 |

Molekulargewicht |

342.5 g/mol |

IUPAC-Name |

2-heptadecylpropanedioic acid |

InChI |

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |

InChI-Schlüssel |

BTBJCTWMARHHQD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Heptadecylpropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with heptadecyl halides under basic conditions, followed by decarboxylation. Another method includes the oxidation of heptadecyl alcohols or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, heptadecylpropanedioic acid can be produced via the catalytic oxidation of heptadecyl alcohols. This process typically involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction under controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: Heptadecylpropanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce heptadecylpropanedioic acid derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.

Major Products:

Oxidation: Heptadecylpropanedioic acid derivatives with additional oxygen-containing functional groups.

Reduction: Heptadecylpropanediol or heptadecylpropanal.

Substitution: Esters, amides, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Heptadecylpropanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s long hydrocarbon chain makes it useful in studying lipid interactions and membrane dynamics.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Wirkmechanismus

Heptadecylpropanedioic acid can be compared to other long-chain dicarboxylic acids, such as octadecylpropanedioic acid and nonadecylpropanedioic acid. While these compounds share similar structural features, heptadecylpropanedioic acid is unique due to its specific chain length and the resulting physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares heptadecylpropanedioic acid with three structurally related compounds: heptadecanedioic acid, 10,12-heptadecadiynoic acid, and perfluorotetradecanoic acid (a PFAS analog).

Key Observations:

- Heptadecanedioic acid (C₁₇H₃₂O₄) shares a similar alkyl chain length but lacks the branched propanedioic acid moiety. Its higher melting point (~100–110°C) suggests stronger intermolecular forces compared to heptadecylpropanedioic acid .

- 10,12-Heptadecadiynoic acid contains conjugated triple bonds, increasing reactivity for applications like click chemistry but reducing environmental persistence .

- PFAS analogs (e.g., perfluorotetradecanoic acid) exhibit extreme persistence due to C-F bonds, unlike the degradable C-H bonds in heptadecylpropanedioic acid .

Industrial and Regulatory Considerations

- ECHA’s SVHC classification for similar compounds suggests strict handling requirements .

- Heptadecanedioic Acid : Used in polymer synthesis; safety protocols mandate eye protection and controlled handling .

- 10,12-Heptadecadiynoic Acid: Requires respiratory protection due to dust generation during processing .

Environmental Impact

- Its biodegradability is likely higher than PFAS but lower than short-chain diacids .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.